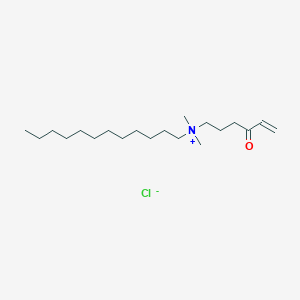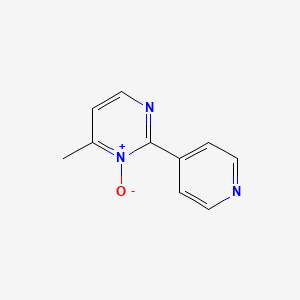
2-(4-Pyridyl)-6-methylpyrimidine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Pyridyl)-6-methylpyrimidine 1-oxide is a heterocyclic compound that features both pyridine and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Pyridyl)-6-methylpyrimidine 1-oxide typically involves the oxidation of the corresponding pyridine derivative. Common oxidizing agents used in this process include peracids such as peracetic acid and perbenzoic acid . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反応の分析
Types of Reactions: 2-(4-Pyridyl)-6-methylpyrimidine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form more complex derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N-oxide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Peracids such as peracetic acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher-order N-oxides, while substitution can introduce various functional groups into the pyridine ring.
科学的研究の応用
2-(4-Pyridyl)-6-methylpyrimidine 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific electronic or optical properties
作用機序
The mechanism of action of 2-(4-Pyridyl)-6-methylpyrimidine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
Pyridine-N-oxide: Shares the N-oxide functional group but differs in the substitution pattern on the pyridine ring.
2,6-Dimethylpyridine-N-oxide: Similar structure but with additional methyl groups on the pyridine ring.
4-Nitropyridine-N-oxide: Contains a nitro group, which significantly alters its chemical reactivity and applications.
Uniqueness: 2-(4-Pyridyl)-6-methylpyrimidine 1-oxide is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct electronic and steric properties
特性
CAS番号 |
142114-66-7 |
|---|---|
分子式 |
C10H9N3O |
分子量 |
187.20 g/mol |
IUPAC名 |
6-methyl-1-oxido-2-pyridin-4-ylpyrimidin-1-ium |
InChI |
InChI=1S/C10H9N3O/c1-8-2-7-12-10(13(8)14)9-3-5-11-6-4-9/h2-7H,1H3 |
InChIキー |
JVHDOVUAEAMDEM-UHFFFAOYSA-N |
正規SMILES |
CC1=[N+](C(=NC=C1)C2=CC=NC=C2)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


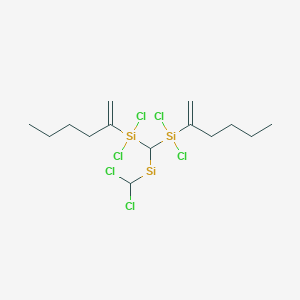
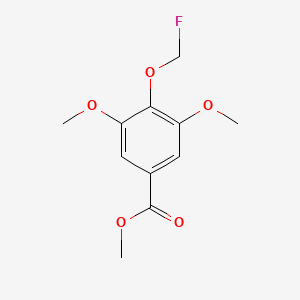
![(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B15160903.png)
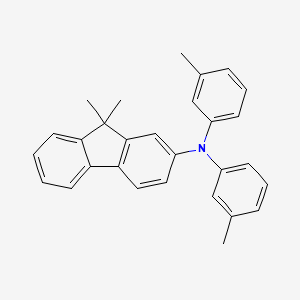
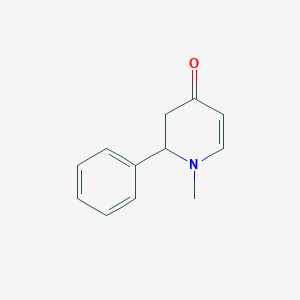
![1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160916.png)
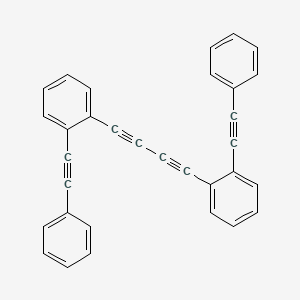
![2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol](/img/structure/B15160934.png)
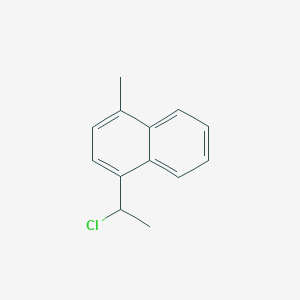
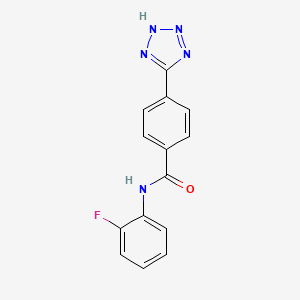
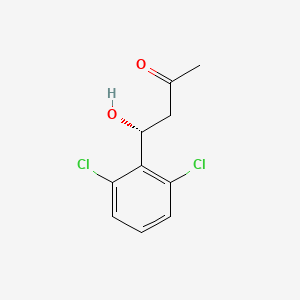
![Benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-](/img/structure/B15160960.png)
![Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane](/img/structure/B15160965.png)
